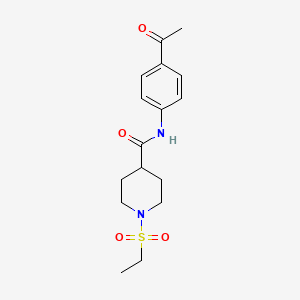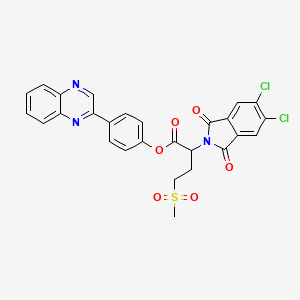
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
Übersicht
Beschreibung
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound, also known as BTB-1, has shown promise in various applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent. In
Wirkmechanismus
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide works by binding to the bromodomain of BRD4, which is a protein domain that recognizes acetylated lysine residues on histones. This binding prevents BRD4 from interacting with acetylated histones, which in turn inhibits its activity. This inhibition leads to changes in gene expression and can have downstream effects on cellular processes.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting BRD4 activity, it has also been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. This effect may be due to the downstream effects of BRD4 inhibition on gene expression. Additionally, 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have anti-inflammatory effects in certain animal models, which may be due to its ability to inhibit the activity of certain inflammatory proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its specificity for BRD4. Because it specifically targets this protein, researchers can study the downstream effects of BRD4 inhibition without affecting other cellular processes. However, one limitation of using 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One potential area of study is its use as a therapeutic agent for cancer. Because it has been shown to induce apoptosis in certain cancer cell lines, it may have potential as a cancer treatment. Additionally, researchers could explore the use of 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in other disease models, such as inflammatory diseases, to further understand its potential therapeutic applications. Finally, researchers could work to develop more efficient synthesis methods for 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide to increase its availability for use in experiments.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential use in scientific research. One of the primary applications of this compound is as a tool for studying the function of certain proteins. Specifically, 5-bromo-2-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, researchers can study the downstream effects of this inhibition on gene expression and potentially identify new targets for therapeutic intervention.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO/c18-12-8-9-15(19)14(10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBGANVILZVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)
![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)


![4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B4112157.png)
![4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)
![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)
![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112202.png)